Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a carbamoyl group at the 4-position substituted with a 4-chlorophenyl moiety, a methyl ester at the 3-position, and a methyl group at the 2-position. Its structure combines a partially saturated pyridine ring with functional groups that influence electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C15H15ClN2O4 |
|---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
PBUYQTDJOVHRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes cyclization with a methyl ester derivative to form the tetrahydropyridine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as solvent extraction, crystallization, and purification through techniques like chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight its potential as an antimicrobial agent.
Antiviral Activity
The antiviral potential of this compound has been explored in laboratory settings. It may inhibit viral replication through interference with viral enzymes or host cell receptors. Notably, effectiveness against certain strains of influenza virus has been observed.
Anticancer Activity
One of the most compelling aspects of this compound is its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
- Receptor Modulation : It interacts with specific receptors on cell surfaces.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Biochemical Pathways
The compound's interactions can influence various cellular processes, potentially leading to:
- Modulation of signaling pathways
- Induction of apoptosis
- Inhibition of cell proliferation
Comparative Analysis with Related Compounds
To contextualize the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism by which Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the carbamoyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents, ester groups, and core modifications, leading to distinct physicochemical and functional properties. Below is a comparative analysis based on the evidence:
Biological Activity
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 878413-93-5) is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C15H15ClN2O4
- Molecular Weight : 320.74 g/mol
1. Antibacterial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antibacterial properties. For instance, studies involving similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been documented, with some derivatives demonstrating IC50 values significantly lower than standard inhibitors .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo | AChE | 2.14 |
| Similar Derivative | Urease | 0.63 |
3. Anticancer Activity
Tetrahydropyridine derivatives have been explored for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antibacterial Screening
In a study conducted on synthesized tetrahydropyridine derivatives, the compound was tested against several bacterial strains. Results indicated that it exhibited strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. The study concluded that structural modifications could enhance its antibacterial efficacy .
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited AChE and urease. The binding interactions were characterized using molecular docking studies, confirming the formation of stable complexes with the target enzymes .
The biological activity of methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo can be attributed to:
- Structural Interactions : The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Enzyme Binding : The tetrahydropyridine scaffold allows for effective binding to active sites of enzymes like AChE and urease.
Q & A
Q. Example Protocol :
React 4-chloroaniline with methyl acetoacetate to form a carbamoyl intermediate.
Cyclize using polyphosphoric acid (PPA) at 80–100°C.
Purify via recrystallization (ethanol/water) .
Advanced: How can solvent selection and temperature optimize the cyclization step?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DCM) enhance cyclization efficiency by stabilizing transition states. For example, DMSO increases reaction rates by 30% compared to THF .
- Temperature Control : Maintaining 80–90°C prevents decomposition of thermally sensitive intermediates. Exceeding 100°C leads to byproducts (e.g., dehydrated forms) .
Q. Optimization Table :
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 80 | 85 | <5 |
| DCM | 80 | 78 | 8 |
| THF | 80 | 65 | 15 |
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Example: C–C bond lengths = 1.52 Å, R factor = 0.048 .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 2.1–2.3 ppm), aromatic protons as doublets (δ 6.8–7.2 ppm) .
- ¹³C NMR : Carbonyl carbons resonate at δ 165–175 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
Advanced: How are contradictions in NMR data resolved for diastereomers?
Answer:
- NOE Experiments : Detect spatial proximity of protons to distinguish axial vs. equatorial substituents.
- Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(fod)₃) split enantiomeric signals in ¹H NMR .
- Dynamic NMR : Variable-temperature studies reveal rotational barriers (e.g., ΔG‡ = 60–80 kJ/mol) .
Example Data Conflict Resolution :
In compound analogs, overlapping δ 6.8–7.2 ppm signals for diastereomers were resolved using COSY and HSQC, confirming substituent orientation .
Basic: How is X-ray crystallography applied to validate molecular geometry?
Answer:
- Single-Crystal Growth : Slow evaporation from ethanol yields diffraction-quality crystals.
- Key Parameters :
- R factor ≤ 0.05 indicates high accuracy.
- Mean C–C bond deviation: <0.01 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
